Pyridoxatin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridoxatin involves complex chemical reactions, often starting from commercially available substrates. Studies have detailed the synthesis of related compounds through various methods, including the formation of Schiff base complexes derived from pyridoxal, which is closely related to pyridoxatin (Galván-Hidalgo et al., 2017). Additionally, the synthesis of N-substituted pyrido[4,3-d]pyrimidines, which share structural similarities with pyridoxatin, demonstrates the intricate steps and conditions required for such chemical syntheses (Durmus et al., 2013).

Applications De Recherche Scientifique

1. Antioxidant Activity and Cellular Uptake

- Application Summary: Pyridoxatin (PYR), along with other fungal hydroxamates, has been investigated for its performance as a mitigator of stress caused by iron overload (IO) both in buffered medium and in cells .

- Methods of Application: The study compared the performance of PYR with other fungal hydroxamates and Desferrioxamine (DFO), the gold standard for IO treatment .

- Results: It was observed that PYR is a powerful iron scavenger and antioxidant against two forms of iron-dependent oxidative stress. These findings reveal that PYR is an interesting alternative to DFO for iron chelation therapy, since it has the advantage of being cell permeable and thus potentially orally active .

2. Biosynthesis in Tolypocladium ophioglossoides

- Application Summary: Pyridoxatin, along with asperpyridone A and trichodin A, are synthesized in Tolypocladium ophioglossoides through the activation of a latent gene cluster .

- Methods of Application: The study involved the overexpression of the Zn2Cys6 transcription factor TopC in Tolypocladium ophioglossoides, which led to the biosynthesis of asperpyridone A, pyridoxatin, and trichodin A .

- Results: The study elucidated that the regulator TopC exerts precise control over the biosynthesis of asperpyridone A and trichodin A .

3. Inhibition of Advanced Glycation End Products (AGEs)

- Application Summary: Pyridoxamine, one of the natural forms of vitamin B6, is known to be an effective inhibitor of the formation of AGEs, which are closely related to various human diseases .

- Methods of Application: Pyridoxamine forms stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade .

- Results: Pyridoxamine is known to inhibit the formation of AGEs, thereby potentially mitigating the effects of diseases related to AGEs .

4. Hypoglycemic Activity

- Application Summary: Asperpyridone A, a pyridone alkaloid synthesized along with Pyridoxatin, has demonstrated potential for hypoglycemic activity, primarily by promoting glucose consumption in HepG2 cells .

- Methods of Application: The study involved the activation of a latent gene cluster in Tolypocladium ophioglossoides, which led to the biosynthesis of asperpyridone A and Pyridoxatin .

- Results: The study revealed that asperpyridone A has potential for hypoglycemic activity .

4. Hypoglycemic Activity

- Application Summary: Asperpyridone A, a pyridone alkaloid synthesized along with Pyridoxatin, has demonstrated potential for hypoglycemic activity, primarily by promoting glucose consumption in HepG2 cells .

- Methods of Application: The study involved the activation of a latent gene cluster in Tolypocladium ophioglossoides, which led to the biosynthesis of asperpyridone A and Pyridoxatin .

- Results: The study revealed that asperpyridone A has potential for hypoglycemic activity .

5. Free Radical Scavenger

- Application Summary: Pyridoxatin has been reported to be a potent free radical scavenger, with activity 20 times as active as vitamin E .

- Methods of Application: The study compared the free radical scavenging activity of Pyridoxatin with that of vitamin E .

- Results: Pyridoxatin was found to be 20 times more active than vitamin E in scavenging free radicals .

6. Induction of Erythropoietin in Human Cells

- Application Summary: 8-Methyl pyridoxatin was reported to induce erythropoietin in human cells .

- Methods of Application: The study involved the application of 8-Methyl pyridoxatin to human cells and the subsequent measurement of erythropoietin levels .

- Results: The study found that 8-Methyl pyridoxatin was able to induce the production of erythropoietin in human cells .

Orientations Futures

Chemical modifications of Pyridoxatin and its derivatives have been explored for various disease areas . The importance of Pyridoxatin in the management of several diseases has been recognized, and it’s expected to be a focus of future research . Another interesting direction is the bioconversion of Pyridoxine to Pyridoxamine, which may have industrial applications .

Propriétés

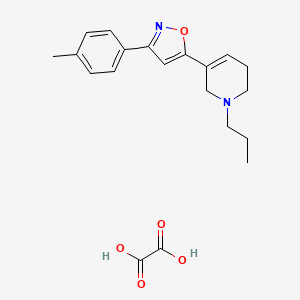

IUPAC Name |

3-[(1S,2R,4S,6R)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJADHLOEAOIGC-NOHGZBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]([C@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159458 | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxatin | |

CAS RN |

135529-30-5 | |

| Record name | Pyridoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)

![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)

![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)